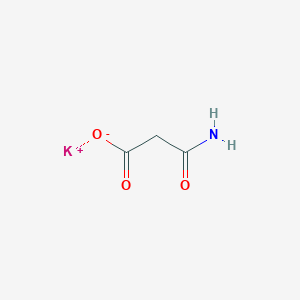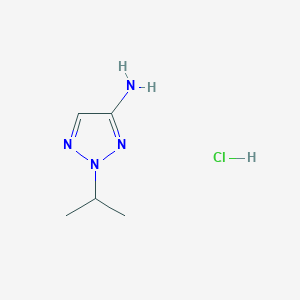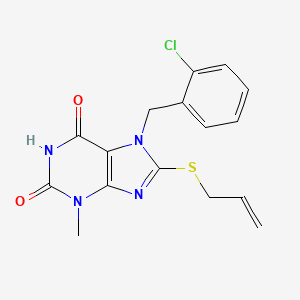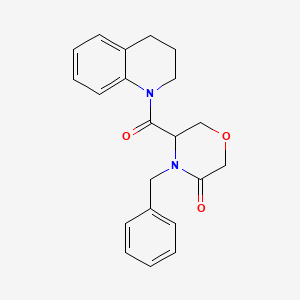
Potassium 2-carbamoylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-carbamoylacetate can be synthesized through the reaction of malonic acid with potassium hydroxide and ammonia. The reaction typically involves the following steps:
Formation of Malonic Acid Salt: Malonic acid reacts with potassium hydroxide to form potassium malonate.
Amination: The potassium malonate is then treated with ammonia to introduce the amino group, resulting in the formation of potassium;3-amino-3-oxopropanoate.
Industrial Production Methods
Industrial production of potassium;3-amino-3-oxopropanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-carbamoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted malonamates, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 2-carbamoylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of potassium;3-amino-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as malonamidase, by binding to the active site and preventing substrate access. This inhibition can affect various metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Potassium 3-ethoxy-3-oxopropanoate: Similar in structure but with an ethoxy group instead of an amino group.
Ethyl potassium malonate: Contains an ethyl ester group instead of an amino group.
Uniqueness
Potassium 2-carbamoylacetate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2345-56-4; 2377033-17-3 |
|---|---|
Molecular Formula |
C3H4KNO3 |
Molecular Weight |
141.167 |
IUPAC Name |
potassium;3-amino-3-oxopropanoate |
InChI |
InChI=1S/C3H5NO3.K/c4-2(5)1-3(6)7;/h1H2,(H2,4,5)(H,6,7);/q;+1/p-1 |
InChI Key |
CLJIIZSLFVURAJ-UHFFFAOYSA-M |
SMILES |
C(C(=O)N)C(=O)[O-].[K+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![2-(benzylsulfanyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2901456.png)
![3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide](/img/structure/B2901461.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2901464.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)
![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901471.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2901473.png)
![7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2901474.png)
![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)
